1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine
Description
1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a pyrazole derivative featuring a 3-bromothiophene substituent at the 1-position and a chlorine atom at the 4-position of the pyrazole ring. Its molecular formula is C₉H₈BrClN₃S, with a molecular weight of 313.61 g/mol. The bromothiophene moiety introduces sulfur-based aromaticity and electronic effects, while the chloro group enhances electrophilicity.
Properties
Molecular Formula |
C8H7BrClN3S |
|---|---|
Molecular Weight |
292.58 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12) |
InChI Key |
BHZCFFHIPUMGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The most prevalent method involves the Suzuki-Miyaura cross-coupling reaction, which forms the carbon–carbon bond between a bromothiophene derivative and a pyrazole precursor.
| Step | Reactants | Catalyst | Solvent | Conditions | Yield (%) | References |
|---|---|---|---|---|---|---|
| 1 | 3-Bromothiophene-2-methylboronic acid or ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Dioxane/water or DMF | 80°C, 12–24 hours | 70–85 | , |
| 2 | Pyrazol-3-amine derivative with suitable leaving group | - | - | - | - | - |
| 3 | Coupling of the bromothiophene derivative with pyrazol-3-amine | Pd catalyst | DMSO or DMF | 35–50°C, 48 hours | 17.9–60 | , |
The coupling typically involves activating the bromothiophene with a palladium catalyst in the presence of a base such as potassium carbonate or sodium hydroxide, facilitating the formation of the target compound.
Halogenation and Functional Group Modification
In some synthesis pathways, the bromothiophene moiety is introduced via selective halogenation of thiophene derivatives, followed by methylation.
Final Assembly of the Pyrazole Derivative
The pyrazole core is synthesized via cyclization of hydrazines with α,β-unsaturated ketones or through condensation reactions involving hydrazines and β-dicarbonyl compounds, followed by chlorination at the 4-position.
Optimization of Reaction Conditions
- Catalyst Screening: Palladium catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, and nickel-based catalysts have been tested to improve coupling efficiency.
- Solvent Effects: Polar aprotic solvents like DMSO, DMF, and N,N-dimethylacetamide (DMA) enhance solubility of reactants and catalysts, leading to higher yields.
- Temperature Control: Reactions are optimized at temperatures ranging from 35°C to 80°C, balancing reaction rate and minimizing side reactions.
- Purification: Recrystallization, chromatography (e.g., silica gel column chromatography with ethyl acetate/hexane), and preparative HPLC are employed for purity enhancement.
Spectroscopic Confirmation and Quality Control
| Technique | Key Signatures | Purpose | References |
|---|---|---|---|
| ¹H NMR | Aromatic protons (δ 6.5–8.5 ppm), NH signals | Structural confirmation | , |
| ¹³C NMR | Carbon signals for thiophene, pyrazole, methyl groups | Structural elucidation | |
| HRMS | Molecular ion peaks matching theoretical mass (e.g., 313.61 g/mol) | Molecular weight verification | |
| X-ray Crystallography | Bond angles, dihedral angles | Structural validation |
Industrial Production Considerations
For large-scale synthesis, continuous flow reactors and automation are employed to improve reproducibility and yield. Optimization involves:
- Catalyst recycling to reduce costs.
- Solvent recovery systems.
- Reaction monitoring via in-line spectroscopy.
Summary Table: Comparative Overview of Synthesis Methods
| Method | Key Reagents | Main Reaction | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd catalysts, boronic acids, halogenated pyrazoles | Cross-coupling | 17.9–85 | High selectivity, mild conditions | Catalyst cost, moisture sensitivity |
| Halogenation + methylation | NBS, methyl halides | Halogenation, methylation | Variable | Precise functionalization | Over-halogenation risk |
| Pyrazole ring synthesis | Hydrazines, α,β-unsaturated ketones | Cyclization | 60–80 | Well-established | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Amino or thiol-substituted pyrazole derivatives.
Scientific Research Applications
1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity. The chlorine atom on the pyrazole ring could also play a role in binding to target proteins, influencing their function.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural analogs and their properties:
Key Observations:
- Electronic Effects : The bromothiophene group in the target compound provides a balance of electronegativity and π-conjugation, distinct from phenyl or pyridinyl analogs. Sulfur’s polarizability may enhance binding to biological targets compared to purely hydrocarbon substituents .
- Steric Considerations : The 3-bromothiophene substituent introduces moderate steric bulk, whereas phenyl derivatives (e.g., 4-bromophenyl) are more rigid. Fluorinated analogs (e.g., 3-fluorophenyl) reduce steric hindrance but increase polarity .
- Halogen Interactions : Chlorine at the 4-position of pyrazole is common across analogs, but bromine or fluorine on adjacent rings alters reactivity. For example, the CF₃ group in pyridine derivatives significantly increases metabolic stability .
Biological Activity
1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, including antimicrobial and antioxidant properties. This compound, identified by its unique structural features, is part of a broader class of heterocyclic compounds known for their diverse pharmacological effects.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a bromothiophene moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Many studies have demonstrated the effectiveness of pyrazole compounds against a range of bacteria and fungi.
- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress has been noted in several pyrazole derivatives.
Antimicrobial Activity
A detailed investigation into the antimicrobial properties of similar pyrazole derivatives reveals that compounds bearing halogen substitutions, particularly bromine and chlorine, exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a recent study, various pyrazole derivatives were evaluated for their antimicrobial efficacy using the broth microdilution method. The results are summarized in Table 1 below:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| 1 | Staphylococcus aureus | 62.5 |
| 2 | Escherichia coli | 125 |
| 3 | Klebsiella pneumoniae | 250 |
| 4 | Candida albicans | 62.5 |
| 5 | Pseudomonas aeruginosa | 125 |
Notes :
- Compound 1 exhibited the most potent activity against Staphylococcus aureus with an MIC of 62.5 µg/mL.
- The presence of bromine in the structure is believed to contribute to its enhanced activity.
Antioxidant Activity
In addition to antimicrobial properties, some pyrazole derivatives have shown significant antioxidant activity. For instance, compounds were tested against standard antioxidants like butylhydroxytoluene (BHT), revealing promising results.
Case Study: Antioxidant Evaluation
The antioxidant activities were assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that certain derivatives outperformed BHT in scavenging free radicals.
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of these compounds with target proteins. The docking results suggest favorable binding interactions with enzymes involved in oxidative stress pathways and microbial resistance mechanisms.
Key Findings:
- Binding Affinity : The docking studies showed that the compound binds effectively to target sites, indicating potential as a therapeutic agent.
- Synergistic Effects : The combination of the pyrazole core with other functional groups (like sulfonamides) enhances biological activity through synergistic effects.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via coupling reactions between halogenated pyrazole precursors and functionalized thiophene derivatives. For example, copper-catalyzed cross-coupling (e.g., using CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been effective for similar pyrazole-thiophene hybrids, though yields may initially be low (~17.9%) . To optimize:
- Catalyst Screening : Test palladium or nickel catalysts for improved efficiency.
- Solvent Effects : Replace DMSO with polar aprotic solvents like DMF to enhance solubility.
- Purification : Use gradient elution chromatography (e.g., ethyl acetate/hexane) for higher purity .
Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the pyrazole ring (e.g., δ 8.87 ppm for pyridinyl protons in analogous compounds) and thiophene substituents (δ 6.5–7.5 ppm for bromothiophene protons) .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C–C–Cl ≈ 120°) to confirm stereoelectronic effects .
- HRMS : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values within 1 ppm error) .
Q. How can researchers ensure the purity of this compound, and what analytical methods are critical for quality control?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor impurities.
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Melting Point : Compare with literature values (e.g., 104–107°C for structurally related pyrazoles) .
Advanced Research Questions
Q. How do the electronic effects of the bromothiophene and chloropyrazole substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects using σpara values (Br: +0.26, Cl: +0.23) to predict electron-withdrawing impacts on reaction rates .
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for Suzuki-Miyaura couplings .
Q. What computational approaches can predict the binding affinity of this compound with biological targets, and how do these models correlate with experimental bioactivity data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase targets (e.g., p38 MAPK). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Analyze binding stability over 100 ns trajectories (RMSD < 2.0 Å) to assess target engagement .
Q. How can researchers resolve contradictions in reported spectral data for structurally analogous pyrazole derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., pyrazole C3 vs. C5 carbons) to assign peaks unambiguously .
- Comparative Crystallography : Overlay X-ray structures (e.g., CCDC entries) to identify conformational differences caused by substituents .
Q. What strategies can mitigate decomposition of this compound under varying pH and temperature conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
